molecular formula C15H22N2O3 B1432396 Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- CAS No. 387358-27-2

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-

Cat. No.: B1432396
CAS No.: 387358-27-2
M. Wt: 278.35 g/mol
InChI Key: FXGUQZXSYTXPIF-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenyl group that is further modified with a 2-methoxyethoxy group. The ethanone moiety is attached to the piperazine ring, making it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenyl Group: The piperazine ring is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.

    Introduction of 2-Methoxyethoxy Group: The phenyl group is further modified by reacting with 2-methoxyethanol in the presence of a suitable catalyst.

    Attachment of Ethanone Moiety: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using ethanoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The phenyl group and its substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
  • 1-(4-methoxyphenyl)ethanone
  • 1-(2-hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Uniqueness

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- is unique due to its combination of a piperazine ring with a phenyl group modified by a 2-methoxyethoxy group. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGUQZXSYTXPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204094
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-27-2
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387358-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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